molecular formula C8H6BrFO2 B1415501 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one CAS No. 1804906-24-8

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one

Cat. No.: B1415501
CAS No.: 1804906-24-8
M. Wt: 233.03 g/mol
InChI Key: NHNMNNAGPAPWLI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one are currently unknown. This compound is a chemical intermediate and is used in the production of various products in the chemical industry, including fragrances, pharmaceuticals, resins, and tear gas .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it is involved in. For instance, its synthesis involves treatment with methylmagnesium chloride in tetrahydrofuran at temperatures between 12-16°C .

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins, potentially influencing protein folding and function. Additionally, the presence of bromine and fluorine atoms can enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical studies .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling cascades. This can result in altered cellular responses, such as proliferation, differentiation, or apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can function as an allosteric modulator, binding to a site distinct from the active site and inducing conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by binding to transcription factors or chromatin-modifying enzymes, thereby regulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression or metabolic reprogramming, which can influence its overall impact on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, or disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to detrimental as the dosage increases. Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing its toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in glycolysis, the tricarboxylic acid cycle, or lipid metabolism, thereby altering the overall metabolic profile of cells. Additionally, this compound can affect the production and utilization of energy-rich molecules, such as ATP, by modulating the activity of enzymes involved in energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and intracellular localization. Once inside the cells, it may accumulate in specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its physicochemical properties and interactions with cellular components. These localization patterns can influence the compound’s activity and function within the cells .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors or chromatin-modifying enzymes. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Properties

IUPAC Name

1-(5-bromo-2-fluoro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(12)8(6)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNMNNAGPAPWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.